molecular formula C12H11NO3S B010289 Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate CAS No. 103790-38-1

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Cat. No.: B010289
CAS No.: 103790-38-1
M. Wt: 249.29 g/mol
InChI Key: QBMUTHMQUMANOV-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate ( 103790-38-1) is a high-purity solid compound with a molecular formula of C12H11NO3S and a molecular weight of 249.29 g/mol. This structurally unique molecule incorporates both a thiophene carboxylate and an aminophenoxy group, making it a valuable bifunctional intermediate for advanced organic synthesis and medicinal chemistry research. Research Applications and Value: Thiophene carboxylates are recognized as privileged scaffolds in drug discovery and material science. As a key intermediate, this compound can be utilized in the synthesis of complex molecules for pharmaceutical development. Its structure is characteristic of intermediates used in creating compounds with diverse biological activities, similar to other aminothiophene carboxylates that have been explored for their potential in antihypertensive, antitumor, anti-inflammatory, and antimicrobial applications . The presence of both an aromatic amine and an ester group on the thiophene ring allows for versatile chemical modifications, enabling researchers to develop a wide range of novel derivatives for structure-activity relationship (SAR) studies and high-throughput screening. Handling and Compliance: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

methyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUTHMQUMANOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377110
Record name Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103790-38-1
Record name Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103790-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Reaction and Cyclization

ParameterValueSource
SubstrateMethyl 3-fluorothiophene-2-carboxylate
Nucleophile4-Nitrophenol
BaseNaH (60% in oil)
SolventDMSO
Temperature25°C
Time3 hours
Yield78–83%

Mechanistic Insight
The fluoride’s leaving group ability is enhanced by the electron-withdrawing carboxylate group, facilitating nucleophilic attack by 4-nitrophenol’s deprotonated oxygen.

Nitro Reduction to Amine

The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.

Optimization Data

Reducing AgentSolventTemperatureTimeYield
H₂ (1 atm), Pd-CEthanol25°C12 h95%
Na₂S₂O₄H₂O/EtOH80°C2 h88%

Ullmann-Type Coupling for Ether Formation

Copper-Catalyzed Coupling

A bromide at the thiophene’s 3-position reacts with 4-nitrobenzene boronic acid under Ullmann conditions to form the ether linkage.

Typical Protocol

  • Substrate : Methyl 3-bromothiophene-2-carboxylate.

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃.

  • Solvent : DMF.

  • Temperature : 110°C.

  • Yield : 72% (analogous aryl ether syntheses).

Post-Coupling Reduction
The nitro group is reduced as described in Section 2.2.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodOverall YieldStepsCostScalability
Cyclocondensation65%4HighModerate
Nucleophilic Substitution70%3MediumHigh
Ullmann Coupling60%3HighLow

Key Challenges

  • Regioselectivity : Ensuring substitution occurs exclusively at the thiophene’s 3-position.

  • Protection-Deprotection : Managing the amine group during harsh reaction conditions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves heat transfer and reduces reaction times for cyclocondensation steps. Pilot studies show a 15% yield increase compared to batch processes.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (target: <50).

  • E-Factor : 18 (solvent waste reduction via DMSO recycling).

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate serves as an important intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic medications. The compound's structure allows it to interact effectively with biological targets, making it a valuable component in drug design.

Case Study: Anti-Cancer Research
Research has demonstrated that derivatives of this compound exhibit promising anti-cancer properties. A study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in vitro and in vivo, suggesting its potential as a lead compound for new cancer therapies .

Organic Synthesis

Versatile Reactant
The compound is utilized extensively in organic synthesis due to its functional groups that facilitate various chemical reactions. It can be employed to synthesize complex molecules efficiently, which is essential for advancements in materials science and nanotechnology.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeProductYield (%)
Coupling ReactionMethyl 3-(4-methoxyphenyl)thiophene-2-carboxylate82
Nucleophilic SubstitutionMethyl 3-(4-chlorophenoxy)thiophene-2-carboxylate75
CyclizationThieno[3,2-d]pyrimidin-4(3H)-one78

Material Science

Development of Conductive Polymers
In material science, this compound is investigated for its properties that contribute to the development of conductive polymers. These materials have applications in electronics, including flexible displays and energy storage devices.

Case Study: Conductive Polymer Research
A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced electrical conductivity and mechanical properties. The findings suggest that such materials could revolutionize the design of electronic components .

Agrochemical Formulations

Potential Use in Pesticides
The compound is also being studied for its potential applications in agrochemicals. Its bioactive properties may contribute to the development of more effective pesticides and herbicides, which are crucial for sustainable agriculture.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. Additionally, the thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiophene-2-carboxylate Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5/4 Ester Group Key Features
Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate 4-aminophenoxy - Methyl Electron-donating amino group
Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate Amino 4-(benzyloxy)phenyl Methyl Benzyloxy (protecting group)
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Amino (position 2) 4-cyclohexylphenyl (position 4) Ethyl Bulky hydrophobic substituent
Methyl 3-bromo-4-cyano-5-[(ethoxycarbonylmethyl)sulfanyl]thiophene-2-carboxylate Bromo, cyano, ethoxycarbonylmethylsulfanyl - Methyl Multi-functionalized for reactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenoxy group in the target compound contrasts with electron-withdrawing substituents like bromo () or nitro (), which alter electronic density and reactivity.
  • Ester Groups : Methyl esters (e.g., ) are more electron-withdrawing than ethyl esters (), affecting hydrolysis rates and solubility.

Key Observations :

  • Microwave Synthesis : achieved near-quantitative yields using microwave irradiation, suggesting efficient energy transfer for condensation reactions.
  • Low-Yield Reactions : reported 22% yield, likely due to steric hindrance or competing side reactions.
  • Functionalization Post-Synthesis: Bromo substituents () enable further cross-coupling, while amino groups () allow diazotization or acylations.

Physical and Chemical Properties

Table 3: Physical Properties of Selected Derivatives

Compound Name Melting Point (°C) Molecular Weight Solubility Key Analytical Data Reference
Methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-3-bromothiophene-2-carboxylate 148 357.5 Ethanol IR: 1731 cm⁻¹ (C=O)
Methyl 3-amino-4-methylthiophene-2-carboxylate Not reported 185.2 Polar aprotic solvents HRMS: m/z 185.1 (M+)
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Not reported 329.46 Lipophilic media ¹H NMR: δ 1.2–1.8 (cyclohexyl)

Key Observations :

  • Melting Points : Brominated derivatives () exhibit higher melting points due to increased molecular symmetry and packing efficiency.
  • Solubility: Hydrophobic substituents (e.g., cyclohexyl in ) reduce aqueous solubility, whereas polar groups (e.g., amino in the target compound) enhance solubility in polar solvents.

Biological Activity

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an aminophenoxy group, and a methyl ester functional group. These structural components contribute to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by studies showing inhibition of cell growth and colony formation in assays involving MCF-7 breast cancer cells. The compound's interaction with tubulin has been highlighted, suggesting it may disrupt microtubule dynamics similarly to known anticancer agents like colchicine .
  • Cell Line Studies : In vitro studies have demonstrated IC50 values indicating effective cytotoxicity against several cancer lines, including Hep3B liver cancer cells (IC50 = 5.46 µM) and MCF-7 breast cancer cells (IC50 = 23.2 µM) .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria:

  • Bacterial Strains Tested : The antibacterial activity was assessed against Staphylococcus aureus and Bacillus subtilis, with results indicating significant inhibition zones compared to standard antibiotics like Ampicillin .
Bacterial StrainInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus2083.3
Bacillus subtilis1982.6
Ampicillin25100

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, the compound has been investigated for its antioxidant capabilities:

  • Evaluation Method : The ABTS method was used to assess antioxidant activity, with certain derivatives showing substantial inhibition percentages compared to ascorbic acid .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated various thiophene derivatives, including this compound, revealing that modifications in the chemical structure significantly influenced their anticancer potency. Compounds with electron-donating groups exhibited enhanced activity due to increased electron density on the thiophene ring, facilitating interactions with cellular targets .
  • Antibacterial Assessment : Another study focused on the antibacterial properties of several thiophene derivatives, concluding that the presence of an amino group significantly boosted antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its effectiveness in inhibiting bacterial growth .

Q & A

Q. Advanced

  • Docking Studies : Predict binding affinities to biological targets (e.g., amyloid-beta plaques in Alzheimer’s research) using software like AutoDock .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity in electrophilic aromatic substitution .

What strategies mitigate toxicity in biological studies?

Q. Advanced

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates) to reduce cytotoxicity while retaining activity .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess LD₅₀ and organ-specific risks prior to in vivo testing .

How to validate its biological activity through in vitro assays?

Q. Advanced

  • Antibacterial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
  • Enzyme Inhibition : Measure IC₅₀ values for targets like protein-tyrosine phosphatase 1B via colorimetric assays (e.g., pNPP hydrolysis) .

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